molecular formula C12H13NO B1449543 2-(Cyclopropylmethoxy)-3-methylbenzonitrile CAS No. 1369941-53-6

2-(Cyclopropylmethoxy)-3-methylbenzonitrile

Cat. No.: B1449543
CAS No.: 1369941-53-6
M. Wt: 187.24 g/mol
InChI Key: AGHTVCTWZOCMDT-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)-3-methylbenzonitrile is a useful research compound. Its molecular formula is C12H13NO and its molecular weight is 187.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Thermochemistry and Physical Properties

  • Thermochemical Analysis : A study by Zaitseva et al. (2015) in "The Journal of Chemical Thermodynamics" focused on the thermochemistry of methylbenzonitriles. They examined the enthalpies of formation and vaporization enthalpies, providing insights into the thermochemical properties of substances like 2-(cyclopropylmethoxy)-3-methylbenzonitrile (Zaitseva et al., 2015).

Chemical Synthesis and Reactions

  • Aryne Reactions and Structural Analysis : A paper by Zhang et al. (1997) in "Acta Crystallographica Section C-crystal Structure Communications" explored the structures of compounds related to this compound, highlighting how arylacetonitrile groups react and orient in these compounds (Zhang et al., 1997).
  • Photocycloaddition Reactions : AlQaradawi et al. (1995) in "Recueil des Travaux Chimiques des Pays-Bas" studied the photocycloaddition reactions of methylbenzonitriles, providing valuable information about reaction modes and regiochemistry relevant to compounds like this compound (AlQaradawi et al., 1995).
  • Synthesis of Anthracenecarbonitriles : Deshmukh et al. (1992) in "Synthesis" described the preparation of anthracenecarbonitriles, which can be relevant for understanding the synthesis pathways involving similar structures to this compound (Deshmukh et al., 1992).

Applications in Material Science

  • Corrosion Inhibition : Verma et al. (2015) in "Journal of The Taiwan Institute of Chemical Engineers" investigated 2-aminobenzene-1,3-dicarbonitriles derivatives as corrosion inhibitors. This research could provide insights into the potential application of similar compounds in material protection (Verma et al., 2015).

Additional Research Insights

  • Chemical Transformations : Research by Prokopenko et al. (2007) in the "Russian Chemical Bulletin" on cyclopropyl-2-diazoacetates might offer insights into the behavior and transformation possibilities of compounds like this compound (Prokopenko et al., 2007).

Properties

IUPAC Name

2-(cyclopropylmethoxy)-3-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-9-3-2-4-11(7-13)12(9)14-8-10-5-6-10/h2-4,10H,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHTVCTWZOCMDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C#N)OCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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